molecular formula C28H52N2O9 B13443829 Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Cat. No.: B13443829
M. Wt: 560.7 g/mol
InChI Key: GZQJUUIIYHXOKV-UHFFFAOYSA-N
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Description

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound known for its chelating properties. It is a derivative of ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid, commonly used in various scientific and industrial applications due to its ability to bind metal ions, particularly calcium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl) ether and subsequent acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

    Biology: Employed in studies involving calcium ion regulation and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialized polymers and materials with enhanced properties.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. It binds to metal ions, particularly calcium, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include calcium channels and metalloproteases, which play crucial roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Known for its calcium-binding properties but with a different structure.

    Egtazic acid: Another chelating agent with similar applications but varying affinity for metal ions.

    Glycol ether diamine tetraacetic acid: Used in similar contexts but with distinct chemical properties.

Uniqueness

Tetra t-butylacetoxy Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its specific structure, which provides enhanced stability and selectivity in binding metal ions. This makes it particularly useful in applications requiring precise control over metal ion concentrations.

Properties

Molecular Formula

C28H52N2O9

Molecular Weight

560.7 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethoxy]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate

InChI

InChI=1S/C28H52N2O9/c1-25(2,3)36-21(31)17-29(18-22(32)37-26(4,5)6)13-15-35-16-14-30(19-23(33)38-27(7,8)9)20-24(34)39-28(10,11)12/h13-20H2,1-12H3

InChI Key

GZQJUUIIYHXOKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CCOCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

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